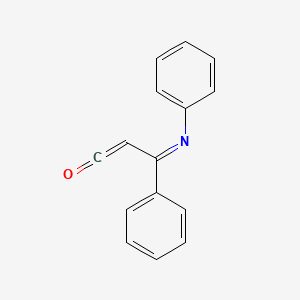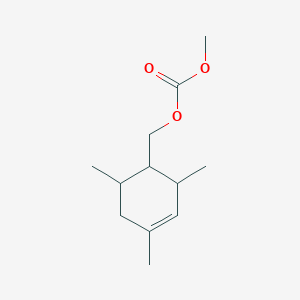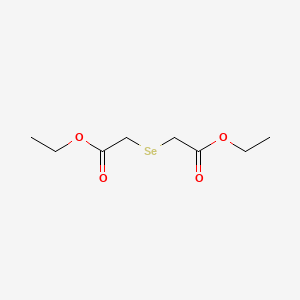
Acetic acid, selenobis-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, selenobis-, diethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester contains selenium, which is a unique element known for its various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid, selenobis-, diethyl ester can be synthesized through the esterification reaction between acetic acid and diethyl selenide. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure the reaction goes to completion .
Industrial Production Methods
In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions
Major Products Formed
Hydrolysis: Acetic acid and diethyl selenide.
Oxidation: Selenium dioxide and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Acetic acid, selenobis-, diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Studied for its potential antioxidant properties and its role in selenium metabolism.
Medicine: Investigated for its potential therapeutic effects due to selenium’s known benefits in human health.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of acetic acid, selenobis-, diethyl ester involves its interaction with various molecular targets. In biological systems, selenium-containing compounds are known to participate in redox reactions, influencing oxidative stress and cellular signaling pathways. The ester group can undergo hydrolysis, releasing selenium in a bioavailable form .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A common ester with similar structural features but without selenium.
Methyl butyrate: Another ester used in fragrances and flavorings
Uniqueness
Acetic acid, selenobis-, diethyl ester is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s role in redox reactions and its potential health benefits make this compound particularly interesting compared to other esters .
Properties
CAS No. |
134142-89-5 |
|---|---|
Molecular Formula |
C8H14O4Se |
Molecular Weight |
253.17 g/mol |
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethyl)selanylacetate |
InChI |
InChI=1S/C8H14O4Se/c1-3-11-7(9)5-13-6-8(10)12-4-2/h3-6H2,1-2H3 |
InChI Key |
KVPFNDZFJIYTJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C[Se]CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


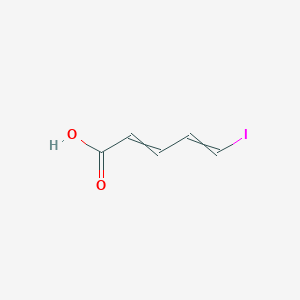



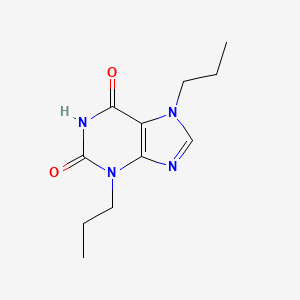
![Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-](/img/structure/B14270333.png)
![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
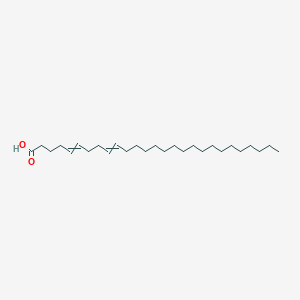
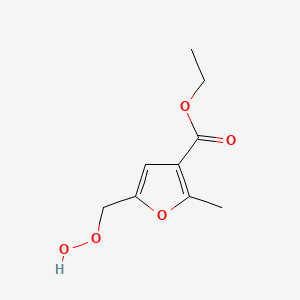
![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)
![10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene](/img/structure/B14270356.png)

